molecular formula C6H10N2O2 B8303562 Methyl-3,4-dihydro-5-methyl-5H-pyrazole-5-carboxylic acid

Methyl-3,4-dihydro-5-methyl-5H-pyrazole-5-carboxylic acid

Cat. No. B8303562
M. Wt: 142.16 g/mol
InChI Key: VAYOWOFALCMSBH-UHFFFAOYSA-N
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Patent
US04322541

Procedure details

A solution of 10 g of methyl methacrylate in 100 ml of ether is treated with an excess of ethereal diazomethane for about 16 hours. The ether is removed in vacuo to give 12.5 g of the title compound as an oil. Examination of the oil on thin layer chromatography silica gel plates using 40% ethyl acetate/hexane shows a single spot at Rf =0.34, visualized with phosphomolybdic acid plus heat. The oil has the following spectral characteristics: NMR(13C,CDCl3 ppm), 170.9(C-1), 94.1(C-2), 28.0(C-3), 77.1(C-4), 21.1(C-5), 52.3(C-6), IR(neat), 5.78μ(CO2CH3), 6.5μ(N=N). ##STR20##
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:6]C)(=[O:5])[C:2]([CH3:4])=[CH2:3].[N+:8](=[CH2:10])=[N-:9].[CH3:11]COCC>>[CH3:11][CH:10]1[CH2:3][C:2]([CH3:4])([C:1]([OH:6])=[O:5])[N:9]=[N:8]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ether is removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1N=NC(C1)(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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